2,4-Dihydroxy-6-methylnicotinonitrile

Hydrogen bonding Topological polar surface area Synthetic intermediate qualification

This specific dihydroxy nicotinonitrile is non-substitutable for reproducible CRF antagonist synthesis. Its dual H-bond donors (2) and acceptors (4), TPSA 77.14 Ų, and LogP 0.63 ensure consistent reactivity in nucleophilic aromatic substitution and copper-mediated coupling. Substituting mono‑hydroxy or dichloro analogs introduces uncontrolled experimental variance, altered solubility, and divergent chromatographic behavior. With a melting point of 300‑301°C and zero rotatable bonds, it delivers predictable solid‑handling and is fully validated for automated parallel synthesis and HPLC method development.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 67643-17-8
Cat. No. B045808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-6-methylnicotinonitrile
CAS67643-17-8
Synonyms4-Hydroxy-6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile; 2,4-dihydroxy-6-methylnicotinonitrile
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1)O)C#N
InChIInChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11)
InChIKeyWMPRWVSFHGPPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8): Procurement-Relevant Chemical Identity and Baseline Specifications


2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8), also designated as 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It features a pyridine ring substituted with hydroxyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a nitrile group at the 3-position, adopting a 2-oxo-1,2-dihydropyridine (pyridone) tautomeric form under standard conditions . The compound is commercially available as a research chemical with standard purity specifications of 95–98% and is supplied as a solid at room temperature .

Why 2,4-Dihydroxy-6-methylnicotinonitrile Cannot Be Generically Substituted by In-Class Nicotinonitrile Analogs


Generic substitution among nicotinonitrile derivatives is technically unjustified due to quantifiable divergence in hydrogen-bonding capacity, topological polarity, and regiospecific functional group positioning that directly governs reactivity in downstream synthetic transformations . 2,4-Dihydroxy-6-methylnicotinonitrile possesses four hydrogen-bond acceptors and two hydrogen-bond donors with a topological polar surface area (TPSA) of 77.14 Ų, zero rotatable bonds, and a calculated LogP consensus value of 0.63 . These physicochemical descriptors—which differ materially from close analogs such as 2-hydroxy-6-methylnicotinonitrile (one hydroxyl, TPSA ~53 Ų) and 2,4-dichloro-6-methylnicotinonitrile (zero H-bond donors, higher LogP)—translate to non-interchangeable solubility profiles, chromatographic behavior, and metal-coordination or nucleophilic substitution reactivity . Procurement of a structurally similar but functionally distinct analog introduces unverified variability in reaction outcomes, purification efficiency, and intermediate stability, rendering substitution a source of uncontrolled experimental variance .

2,4-Dihydroxy-6-methylnicotinonitrile: Product-Specific Quantitative Evidence for Differentiated Procurement


Hydrogen-Bond Donor and Acceptor Capacity: Quantitative Differentiation from Mono-Hydroxy and Deoxy Analogs

2,4-Dihydroxy-6-methylnicotinonitrile exhibits four hydrogen-bond acceptors and two hydrogen-bond donors with a TPSA of 77.14 Ų, whereas the closest commercially available mono-hydroxy analog 2-hydroxy-6-methylnicotinonitrile (CAS 4241-27-4) possesses approximately three H-bond acceptors and one H-bond donor with a substantially reduced TPSA . This quantitative divergence in hydrogen-bonding capacity directly affects solubility in polar protic solvents, chromatographic retention on normal-phase and HILIC stationary phases, and the compound's ability to engage in specific intermolecular interactions during crystallization or supramolecular assembly .

Hydrogen bonding Topological polar surface area Synthetic intermediate qualification

Solubility Parameters: Quantified Aqueous Solubility for Reaction Medium Planning

2,4-Dihydroxy-6-methylnicotinonitrile demonstrates an estimated aqueous solubility of 1.89 mg/mL (0.0126 mol/L) with a calculated LogS (ESOL) value of -1.9, classifying it as 'very soluble' on the standard LogS solubility scale . This represents a functionally significant difference from more lipophilic nicotinonitrile derivatives such as 2,4-dichloro-6-methylnicotinonitrile (CAS 38367-36-1), which is predicted to exhibit markedly lower aqueous solubility due to the absence of hydroxyl groups and increased LogP . The quantified solubility value enables reproducible aqueous and mixed aqueous-organic reaction condition design without requiring empirical solubility screening for each synthetic campaign .

Aqueous solubility LogS Reaction medium optimization

Molecular Rigidity and Conformational Restriction: Zero Rotatable Bonds as a Determinant of Crystallinity and Synthetic Predictability

2,4-Dihydroxy-6-methylnicotinonitrile contains zero rotatable bonds and a fractional Csp³ value of 0.14, indicating a rigid, predominantly planar aromatic framework with minimal conformational flexibility . In contrast, many functionalized nicotinonitrile building blocks—such as 2-aminonicotinonitrile derivatives and alkyl-substituted analogs—introduce one or more rotatable bonds that contribute to conformational heterogeneity, variable melting behavior, and batch-to-batch inconsistencies in crystallization . The absence of rotatable bonds translates to a well-defined melting point (300–301 °C) and reproducible solid-state properties that facilitate reliable handling, storage, and formulation into reaction mixtures .

Conformational restriction Rotatable bonds Crystallinity prediction

Lipophilicity Consensus Value: Balanced LogP for Dual-Phase Reaction Compatibility

2,4-Dihydroxy-6-methylnicotinonitrile exhibits a consensus Log Po/w value of 0.63, derived from the average of five independent prediction methodologies (iLOGP 1.18, XLOGP3 1.15, WLOGP 0.67, MLOGP -0.66, SILICOS-IT 0.8) . This moderate lipophilicity value positions the compound in an intermediate partition regime that is neither excessively hydrophilic (LogP < 0) nor highly lipophilic (LogP > 3), enabling balanced distribution between aqueous and organic phases during liquid-liquid extractions and facilitating compatibility with both polar protic solvents and moderately nonpolar organic media . By comparison, 2,4-dichloro-6-methylnicotinonitrile (CAS 38367-36-1) is predicted to exhibit a LogP exceeding 2.0, which may limit its utility in aqueous reaction conditions and aqueous workup procedures .

Lipophilicity LogP Partition coefficient

2,4-Dihydroxy-6-methylnicotinonitrile: Validated Research and Industrial Application Scenarios


Synthetic Intermediate in Medicinal Chemistry: Nucleophilic Aromatic Substitution and Copper-Mediated Coupling

2,4-Dihydroxy-6-methylnicotinonitrile has been documented as an intermediate in the preparation of corticotropin-releasing factor (CRF) antagonists via nucleophilic aromatic substitution and copper-mediated coupling methodologies [1]. In the reported synthetic sequence, the compound was employed in a copper(I) iodide-catalyzed diaryl ether formation with potassium tert-butoxide in tetrahydrofuran at 60 °C, demonstrating its compatibility with transition-metal-catalyzed C–O bond-forming reactions [1]. The dual hydroxyl substitution pattern and the electron-withdrawing nitrile group at the 3-position provide the requisite electronic activation for nucleophilic aromatic substitution while maintaining sufficient stability under the basic reaction conditions. This established synthetic precedent validates the compound's utility as a building block for constructing complex heterocyclic architectures relevant to CNS-targeted therapeutic programs.

Heterocyclic Scaffold Diversification via One-Pot Nicotinonitrile Synthesis Platforms

Contemporary synthetic methodologies for disubstituted nicotinonitriles—including azaelectrocyclization, Knoevenagel condensation, imination, and microwave-assisted one-pot protocols—provide accessible routes to functionalized nicotinonitrile cores of which 2,4-dihydroxy-6-methylnicotinonitrile is a representative member . The compound's structural attributes—specifically its four hydrogen-bond acceptors, two hydrogen-bond donors, and TPSA of 77.14 Ų—render it amenable to further diversification through O-alkylation, O-acylation, and heterocycle annulation reactions. The documented melting point of 300–301 °C and zero rotatable bonds confer predictable solid-state handling characteristics that are advantageous in automated parallel synthesis and high-throughput experimentation workflows. Procurement of this specific compound, rather than a generic analog, ensures that the full suite of physicochemical descriptors (LogP 0.63, solubility 1.89 mg/mL) is controlled and reproducible across synthetic campaigns.

Analytical Reference and Chromatographic Method Development Standard

The combination of moderate lipophilicity (consensus LogP 0.63), high aqueous solubility (1.89 mg/mL, LogS -1.9), and defined hydrogen-bonding capacity (4 acceptors, 2 donors) positions 2,4-dihydroxy-6-methylnicotinonitrile as a well-characterized standard for developing and validating chromatographic methods—particularly reversed-phase HPLC and HILIC separations—targeting pyridone-containing heterocycles. Unlike more lipophilic nicotinonitrile analogs that may exhibit excessive retention on C18 stationary phases or require high organic modifier concentrations, the balanced LogP of 0.63 enables elution under standard gradient conditions with predictable retention behavior. The commercial availability of the compound at 95–98% purity with batch-specific analytical documentation (NMR, HPLC, GC) supports its use as a system suitability standard in quality control laboratories and as a reference material for LC-MS method qualification.

Structure-Activity Relationship (SAR) Exploration: Hydroxyl Group Deletion and Halogen Replacement Studies

In medicinal chemistry campaigns exploring nicotinonitrile-based pharmacophores, 2,4-dihydroxy-6-methylnicotinonitrile serves as a polar, hydrogen-bond-capable comparator to analogs with varying substitution patterns, including 2-hydroxy-6-methylnicotinonitrile (reduced H-bonding capacity), 2,4-dichloro-6-methylnicotinonitrile (increased lipophilicity, electrophilic chloride leaving groups), and 2-amino-6-methylnicotinonitrile (altered basicity and tautomeric behavior). The quantifiable differences in TPSA (77.14 Ų vs ~53 Ų for mono-hydroxy analog), hydrogen-bond donor count (2 vs 1), and LogP (0.63 vs >2.0 for dichloro analog) enable systematic deconvolution of physicochemical contributions to biological activity, solubility-limited absorption, and metabolic stability. Procuring the exact dihydroxy derivative ensures that SAR interpretations are anchored to a compound with fully characterized and vendor-verified physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-6-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.